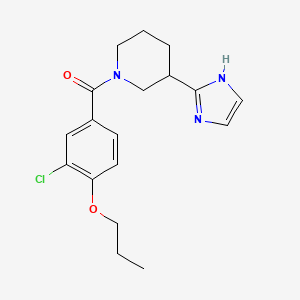

![molecular formula C21H16N4O4S B5523651 3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, incorporating reactions like acylation, cyclocondensation, and reduction. For instance, compounds within the [1]benzothieno[3,2-d]pyrimidine series have been synthesized through acylation of pyrimidine-triones followed by cyclocondensation with aromatic amine hydrochlorides and subsequent reduction using sodium borohydride (Tolkunov et al., 2013).

Molecular Structure Analysis

Crystallographic analysis of structurally similar compounds reveals their propensity to form distinct polymorphic forms, underpinning the importance of intermolecular hydrogen bonding and π-π interactions in defining their solid-state architecture (Glidewell et al., 2003).

Chemical Reactions and Properties

The reactivity of such compounds often hinges on their ability to undergo transformations like benzylation and nitrosation, leading to various functionalized derivatives that exhibit polymorphism, demonstrating the versatile nature of these molecular scaffolds (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties, including crystalline structure and solubility, are critically influenced by the compound’s molecular geometry and the nature of its substituents. Investigations into related compounds reveal the formation of layered crystalline structures facilitated by stacking interactions and hydrogen bonding (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, particularly reactivity patterns, are elucidated through studies on similar compounds, highlighting the roles of substituent effects and solvent interactions in determining reaction pathways and product distribution. For example, quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones have explored the mechanisms underlying their reactivity towards nitrating agents, providing insights into the electronic and structural factors influencing these reactions (Mamarakhmonov et al., 2016).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives similar to the specified chemical structure involves innovative methodologies and chemical reactions. For example, Liu et al. (2006) developed a series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through the aza-Wittig reaction, highlighting the versatility of this chemical scaffold in synthesizing complex heterocyclic compounds (Liu, He, Ren, & Ding, 2006). Similarly, El-Telbany and Hutchins (1985) synthesized a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, potentially for antileukemic applications, demonstrating the compound's applicability in medicinal chemistry (El-Telbany & Hutchins, 1985).

Potential Biological Activities

The antimycobacterial activity of compounds with similar structures has been studied, indicating their potential in addressing infectious diseases. Küçükgüzel et al. (1999) synthesized various derivatives and evaluated their activity against Mycobacterium species, identifying compounds with promising antituberculosis activity (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999). This highlights the compound's relevance in developing new antimicrobial agents.

Antifolate Activity

Gangjee et al. (2008) explored the thieno[2,3-d]pyrimidine scaffold for its dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating its potential in cancer therapy as a potent dual inhibitor (Gangjee, Qiu, Li, & Kisliuk, 2008).

Future Directions

The synthesized pyrazole derivatives, including this compound, showed a pronounced effect on strains of bacteria S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida . They are promising for the creation of effective antimicrobial agents . This suggests potential future directions in the development of new antimicrobial drugs.

properties

IUPAC Name |

3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c26-21-19-16-3-1-2-4-18(16)30-20(19)22-12-24(21)23-11-15-9-10-17(29-15)13-5-7-14(8-6-13)25(27)28/h5-12H,1-4H2/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXVFCIKWAZWMG-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)